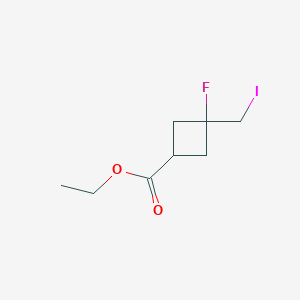

![molecular formula C10H9Cl2NOS2 B2453826 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone CAS No. 2034609-00-0](/img/structure/B2453826.png)

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

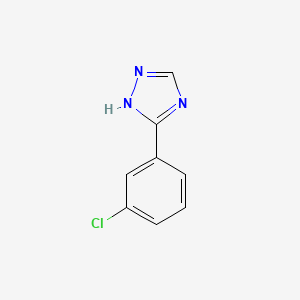

The compound is a derivative of 2-thia-5-azabicyclo[2.2.1]heptane . This core structure is a bicyclic compound containing a sulfur atom and a nitrogen atom. The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the bicyclic structure and the thiophene ring. The exact structure would depend on the specific arrangement of these components .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used. Similar compounds are often involved in reactions catalyzed by palladium .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfur atom in the thiophene ring and the bicyclic structure could influence its reactivity and stability .Applications De Recherche Scientifique

Synthesis and Characterization

- A series of methanones, including derivatives related to the compound , have been synthesized using a fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction. These methanones showed significant antimicrobial, antioxidant, and insect antifeedant activities (Thirunarayanan, 2014).

- Novel derivatives of 2-thia-5-azabicyclo[2.2.1]heptan-3-one were synthesized from trans-4-hydroxy-L-proline, characterized by 1H NMR and MS, demonstrating the potential for diverse chemical modifications and applications (Yuan Zhe-dong, 2013).

Degradation and Stability Studies

- The degradation of a β-lactamase inhibitor closely related to the compound was studied, revealing various degradation products and pathways in different solutions, highlighting the chemical stability and reactivity of such compounds (Marunaka et al., 1988).

Functional Diversity and Synthesis of Analogues

- C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, structurally related to the compound, were synthesized showing the framework of an embedded γ-amino butyric acid (GABA). These derivatives are analogues of FDA-approved drugs, suggesting therapeutic potential (Garsi et al., 2022).

Potential as Ligands and Imaging Agents

- 7-azabicyclo[2.2.1]heptane derivatives exhibited high binding affinity at nicotinic acetylcholine receptors (nAChRs). Some were radiolabeled for potential use in positron emission tomography (PET) imaging, demonstrating the compound's potential in diagnostic imaging (Gao et al., 2007).

Molecular Docking and Antibacterial Activity

- Novel compounds including thiazol and thiophene derivatives were synthesized and characterized. Their antibacterial activity was explored through molecular docking studies, suggesting potential applications in antimicrobial research (Shahana & Yardily, 2020).

Propriétés

IUPAC Name |

(2,5-dichlorothiophen-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NOS2/c11-8-2-7(9(12)16-8)10(14)13-3-6-1-5(13)4-15-6/h2,5-6H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDUHMWQQGDCQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

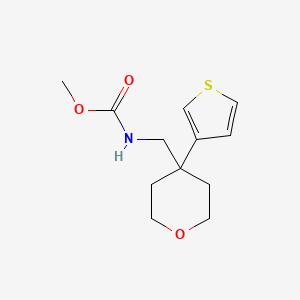

![6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole](/img/structure/B2453744.png)

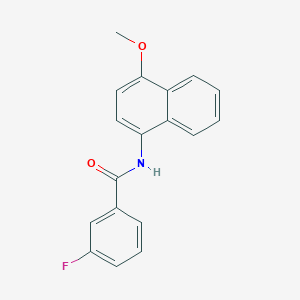

![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2453746.png)

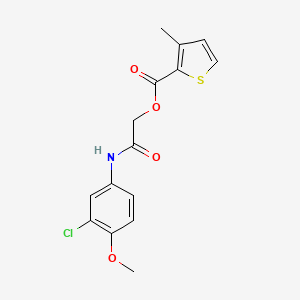

![N-(2-methoxyethyl)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2453753.png)

![7-acetyl-3-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2453759.png)

![1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B2453762.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2453763.png)